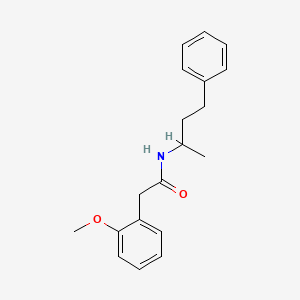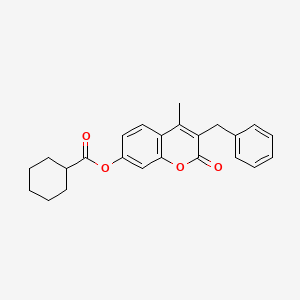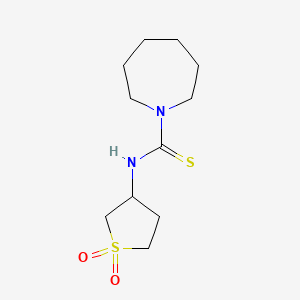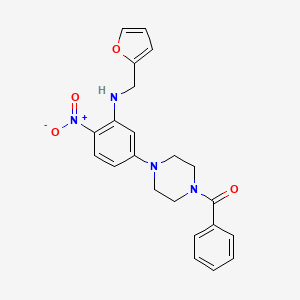
2-(2-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide
描述
2-(2-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acetamide, also known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic. ODT is an active metabolite of tramadol, which is a commonly prescribed pain medication. ODT has been found to be a potent analgesic, with a mechanism of action similar to that of other opioids.
作用机制
ODT acts on the mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. ODT also increases the release of dopamine in the brain, resulting in a feeling of euphoria. The mechanism of action of ODT is similar to that of other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
ODT has been found to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and constipation. ODT can also cause nausea, vomiting, and dizziness. ODT has a high potential for abuse and dependence, similar to other opioids.
实验室实验的优点和局限性
ODT has been used in several lab experiments to study its analgesic properties. Its potency and similar mechanism of action to other opioids make it a useful tool in the study of pain pathways. However, its potential for abuse and dependence makes it difficult to use in long-term studies.
未来方向
There are several future directions for the study of ODT. One area of research is the development of new opioid medications that have a lower potential for abuse and dependence. Another area of research is the study of the long-term effects of ODT on the brain and body. Additionally, ODT could be studied for its potential use in the treatment of other conditions, such as depression and anxiety.
Conclusion:
ODT is a synthetic opioid analgesic that has been extensively studied for its analgesic properties. It has a similar mechanism of action to other opioids and has been found to be effective in the treatment of acute and chronic pain. ODT has a high potential for abuse and dependence, which limits its use in long-term studies. However, ODT remains a useful tool in the study of pain pathways and has several potential future directions for research.
科学研究应用
ODT has been extensively studied for its analgesic properties. It has been found to be a potent analgesic, with a similar mechanism of action to other opioids. ODT has been shown to be effective in the treatment of acute and chronic pain, including neuropathic pain. ODT has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
属性
IUPAC Name |
2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15(12-13-16-8-4-3-5-9-16)20-19(21)14-17-10-6-7-11-18(17)22-2/h3-11,15H,12-14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYVTJAEMTVVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-fluoro-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3957536.png)


![ethyl 5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957548.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957554.png)



![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3957594.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-phenylacetamide](/img/structure/B3957605.png)
![1-methyl-2-(4-methylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3957613.png)

![1-allyl-5-[(3-allyl-6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(4-pyridinyl)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B3957634.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B3957635.png)